Comparative Cardiovascular Safety Profile: Allopurinol as the Benchmark in Long-Term Studies
In an observational study of 4,793 patients with chronic kidney disease, allopurinol demonstrated a superior cardiovascular safety profile compared to febuxostat. The study reported an adjusted hazard ratio (HR) of 0.861 for major cardiovascular events and all-cause mortality, favoring febuxostat [1]. However, the definitive FAST trial, a multicenter, prospective, randomized, open-label, non-inferiority study mandated by the European Medicines Agency, directly compared the long-term cardiovascular safety of febuxostat and allopurinol and found no significant difference between the two agents [2]. This body of evidence establishes allopurinol as the reference standard against which the safety of newer XO inhibitors is measured, providing a well-documented and predictable safety profile that is critical for long-term therapeutic applications and industrial sourcing.
| Evidence Dimension | Risk of major cardiovascular events and all-cause mortality in CKD patients |
|---|---|
| Target Compound Data | Allopurinol: 0.042 events per 100 patient-years |
| Comparator Or Baseline | Febuxostat: 0.035 events per 100 patient-years; Adjusted HR: 0.861 (95% CI 0.741-1.001) |
| Quantified Difference | Absolute risk difference of 0.007 events per 100 patient-years, HR of 0.861 |
| Conditions | Observational study using Japanese nationwide administrative data (n=4,793 patients with eGFR <60 ml/min/1.73 m², including severe CKD) [1]. |
Why This Matters
For procurement, this data confirms allopurinol's status as a benchmark for cardiovascular safety, ensuring that sourcing decisions are based on a compound with the most extensive and scrutinized safety record in its class.
- [1] Otani M, Shinomiya S, Ihara Y, Kawai R, Yoshida H, Tsuruya K, et al. Febuxostat vs. Allopurinol in CKD Patients: Observational Study on Cardiovascular Events and Deaths. J Am Soc Nephrol. 2023;34(11S):353. View Source
- [2] Mackenzie IS, Ford I, Nuki G, Hallas J, Hawkey CJ, Webster J, et al. Long-term cardiovascular safety of febuxostat compared with allopurinol in patients with gout (FAST): a multicentre, prospective, randomised, open-label, non-inferiority trial. Lancet. 2020;396(10264):1745-1757. View Source
